molecular formula C15H19N3O3S B11001512 ethyl (2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11001512
M. Wt: 321.4 g/mol
InChI Key: BUZJYTYAFLOXFB-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that features a pyrrole ring, a thiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting with the preparation of the pyrrole and thiazole intermediates. One common route involves the reaction of 2,5-dimethylpyrrole with ethyl acetoacetate under acidic conditions to form the pyrrole intermediate. This intermediate is then reacted with thioamide and ethyl bromoacetate to form the thiazole ring and the final ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the pyrrole or thiazole rings, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole and thiazole derivatives, such as:

Uniqueness

ETHYL 2-(2-{[2-(2,5-DIMETHYL-1H-PYRROL-1-YL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is unique due to its combination of the pyrrole and thiazole rings with an ethyl ester group, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

ethyl 2-[2-[[2-(2,5-dimethylpyrrol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H19N3O3S/c1-4-21-14(20)7-12-9-22-15(16-12)17-13(19)8-18-10(2)5-6-11(18)3/h5-6,9H,4,7-8H2,1-3H3,(H,16,17,19)

InChI Key

BUZJYTYAFLOXFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C(=CC=C2C)C

Origin of Product

United States

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